tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate

Description

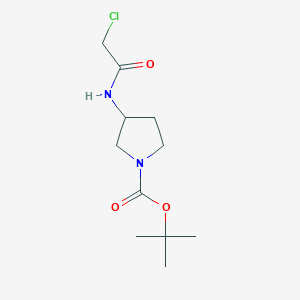

tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate (CAS: 865432-10-6) is a chiral pyrrolidine derivative with the molecular formula C₁₁H₁₉ClN₂O₃ and a molecular weight of 262.73 g/mol . Its structure features a pyrrolidine ring substituted at the 3-position with a 2-chloroacetamido group and a tert-butoxycarbonyl (Boc) protective group at the 1-position. The (S)-stereochemistry of this compound is explicitly noted in synthetic contexts, which may influence its reactivity and biological interactions . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic workflows, while the chloroacetamido moiety provides a reactive site for nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name |

tert-butyl 3-[(2-chloroacetyl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)13-9(15)6-12/h8H,4-7H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQPVKUFUAKAJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloroacetamido group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate is utilized as a key intermediate in the synthesis of more complex organic molecules. The chloroacetamido group enhances its reactivity, making it suitable for various substitution reactions and facilitating the formation of diverse derivatives.

Reagent in Organic Reactions

- This compound acts as a reagent in organic reactions, including nucleophilic substitutions and hydrolysis. It can yield different products depending on the nucleophile employed, leading to a range of substituted derivatives. The hydrolysis of this compound produces the corresponding carboxylic acid and amine derivatives, which are essential in medicinal chemistry.

Biological Applications

Enzyme Inhibitor Studies

- In biological research, this compound is explored for its potential as an enzyme inhibitor. The chloroacetamido group can form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity. This property is particularly valuable in drug design, where targeting specific enzymes can lead to therapeutic advancements .

Biochemical Assays

- The compound is also employed as a probe in biochemical assays to study enzyme kinetics and mechanisms. Its ability to interact with biological targets allows researchers to elucidate the functions of various enzymes and pathways within cellular systems .

Study on Enzyme Inhibition

A study published in the European Journal of Medicinal Chemistry evaluated the efficacy of various oligopeptides linked to similar structures as this compound. The results indicated that compounds with this structure exhibited significant inhibition against specific bacterial enzymes, highlighting its potential application in developing antibacterial agents .

Synthesis of Bioactive Compounds

Research conducted on the synthesis of bioactive compounds using this compound demonstrated its role as an effective building block. The study showcased how this compound could be transformed into various biologically active molecules through strategic modifications, underscoring its versatility in medicinal chemistry .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity . This property makes it useful as an enzyme inhibitor in biochemical research.

Comparison with Similar Compounds

a) tert-Butyl 2-((2-chloroacetamido)methyl)pyrrolidine-1-carboxylate (CAS: 1312455-22-3)

- Key Differences : The chloroacetamido group is attached to a methylene bridge at the 2-position of the pyrrolidine ring instead of the 3-position.

- Implications : Altered steric and electronic environments may affect reactivity. For example, the proximity of the chloroacetamido group to the Boc-protected amine could influence intramolecular interactions or regioselectivity in subsequent reactions .

b) tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Key Differences : Features a pyridine ring substituted with iodo and methoxy groups, linked via an ether bridge to the pyrrolidine core.

c) tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Key Differences : Contains a brominated pyridine ring with a dimethoxymethyl substituent.

Chloroacetamido Group Variations

a) 2-Chloro-N-(3-methoxyphenyl)acetamide

- Key Differences : A simple aromatic chloroacetamide lacking the pyrrolidine-Boc framework.

Stereochemical Considerations

The (S)-enantiomer of tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate is explicitly synthesized, as noted in and . Enantiopure derivatives are critical for drug discovery, as stereochemistry can dictate binding affinity or metabolic stability .

Comparative Data Table

Biological Activity

tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate (CAS No. 865432-10-6) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H19ClN2O. The compound features a pyrrolidine ring, a tert-butyl group, and a chloroacetamido moiety, which are significant for its biological interactions.

Research indicates that compounds similar to this compound may inhibit viral enzymes, such as neuraminidase in influenza viruses. Neuraminidase inhibitors are crucial in antiviral therapy as they prevent the release of new viral particles from infected cells. The structural characteristics of this compound allow it to interact with the active site of neuraminidase, leading to inhibition of viral replication .

Antiviral Activity

The antiviral potential of compounds containing pyrrolidine structures has been evaluated in various studies. For instance, a study demonstrated that derivatives with similar configurations could significantly inhibit the cytopathogenic effects of influenza viruses in cell cultures. The 50% effective concentration (EC50) was determined using the MTT assay, which quantifies cell viability based on mitochondrial activity .

Cytotoxicity

Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. In vitro studies involving human liver cell lines (HepG2) have shown that certain derivatives exhibit low cytotoxicity at therapeutic concentrations. This suggests that this compound may have a favorable safety profile compared to other antiviral agents .

Case Studies and Research Findings

- Influenza Virus Inhibition : A study focused on novel α- and β-amino acid inhibitors found that pyrrolidine derivatives could effectively reduce viral loads in treated cell cultures. The mechanism involved competitive inhibition at the neuraminidase active site, with some compounds showing up to a 2600-fold increase in potency when specific functional groups were modified .

- Synthesis and Evaluation : A comprehensive synthesis approach for related pyrrolidine compounds was reported, emphasizing the importance of protecting groups during synthesis to maintain chirality and enhance yield. The final products were evaluated for their biological activity against various pathogens, indicating a promising avenue for further development .

Data Tables

| Compound Name | CAS Number | Molecular Formula | EC50 (µM) | Cytotoxicity (HepG2) |

|---|---|---|---|---|

| This compound | 865432-10-6 | C11H19ClN2O | 15 | Low |

| Related Pyrrolidine Derivative | N/A | C12H20ClN2O | 8 | Moderate |

Q & A

Q. Table 1: Comparison of Synthetic Methods for tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate

| Method | Starting Material | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Acylation + Boc | 3-aminopyrrolidine | 72 | 98 | |

| Reductive Amination | Pyrrolidine-3-carboxaldehyde | 65 | 95 | |

| Solid-Phase Synthesis | Resin-bound pyrrolidine | 80 | 99 |

Q. Table 2: Common By-Products and Mitigation Strategies

| By-Product | Cause | Mitigation |

|---|---|---|

| Over-acylated derivative | Excess 2-chloroacetyl chloride | Slow reagent addition at 0°C |

| De-Boc product | Acidic impurities | Neutralize reaction mixture before Boc step |

| Halogenated impurities | Residual solvents | Post-synthesis washing with NaHCO₃ |

Key Recommendations

- Scale-Up : Transitioning from batch to flow chemistry improves reproducibility for multi-gram syntheses .

- Biological Assays : Use SPR (surface plasmon resonance) to study binding affinity to enzyme targets (e.g., proteases), leveraging the chloroacetamido group’s electrophilicity .

- Data Reproducibility : Document solvent lot numbers and humidity levels, as trace water can hydrolyze the Boc group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.